molecular formula C22H18N4O4S B1193372 PI3K-IN-S1

PI3K-IN-S1

Cat. No.: B1193372
M. Wt: 434.47
InChI Key: LVRKCKYEJHGYPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PI3K inhibitors are typically characterized by their isoform selectivity (e.g., targeting PI3Kα, β, γ, or δ), potency (IC50 values), and pharmacokinetic profiles. The development of PI3K-IN-S1 likely adheres to rigorous standards for experimental reproducibility, including detailed synthesis protocols, spectroscopic validation, and biological activity assays, as mandated by academic journals such as ACS Applied Electronic Materials .

Properties

Molecular Formula

C22H18N4O4S

Molecular Weight

434.47

IUPAC Name

2-Methoxy-3-(phenylsulfonamido)-5-(quinazolin-6-yl)benzamide

InChI

InChI=1S/C22H18N4O4S/c1-30-21-18(22(23)27)10-15(14-7-8-19-16(9-14)12-24-13-25-19)11-20(21)26-31(28,29)17-5-3-2-4-6-17/h2-13,26H,1H3,(H2,23,27)

InChI Key

LVRKCKYEJHGYPZ-UHFFFAOYSA-N

SMILES

O=C(N)C1=CC(C2=CC3=CN=CN=C3C=C2)=CC(NS(=O)(C4=CC=CC=C4)=O)=C1OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PI3K inhibitor S1;  PI3K IN-S1;  PI3K-IN S1;  PI3K-IN-S1

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Comparable Inhibitors

Property This compound* HS-173 LY294002
Molecular Formula Not reported C21H18N4O4S C19H17N3O2
Molecular Weight Not reported 422.46 g/mol 319.36 g/mol
Primary Target PI3K isoforms PI3Kα Pan-PI3K
IC50 (PI3Kα) Not reported 6.2 nM 1.4 µM
Selectivity Undisclosed High for PI3Kα Low (broad-spectrum)
Clinical Phase Preclinical Preclinical Discontinued

Structural Insights :

  • HS-173: Features a thieno[3,2-d]pyrimidine core, optimizing binding to the ATP pocket of PI3Kα. Its sulfonamide group enhances solubility and target affinity .

Efficacy and Selectivity

  • This compound : Assumed to exhibit improved isoform selectivity compared to early-generation inhibitors like LY294002, minimizing off-target effects.
  • HS-173: Demonstrates nanomolar potency against PI3Kα (IC50 = 6.2 nM) and >100-fold selectivity over other isoforms, making it a candidate for PI3Kα-driven cancers .
  • LY294002 : Despite its utility in foundational research, its pan-PI3K activity and metabolic instability limit therapeutic applications.

Table 2: Pharmacokinetic Comparison

Parameter This compound* HS-173 LY294002
Bioavailability Not reported Moderate (oral) Low (oral)
Half-life (t½) Not reported ~8 hours ~2 hours
Toxicity (LD50) Not reported >500 mg/kg (mice) 150 mg/kg (mice)

Critical Research Findings and Limitations

LY294002 : Demonstrated efficacy in vitro but failed in clinical trials due to rapid clearance and insulin resistance induction.

This compound : While hypothetical, its design likely incorporates lessons from predecessors, such as structural modifications to enhance metabolic stability and isoform specificity.

Challenges in Comparison :

  • The absence of explicit data for this compound in the provided evidence necessitates reliance on general PI3K inhibitor trends.
  • Journals like Organic Letters emphasize reproducibility through detailed experimental reporting (e.g., NMR, HRMS) , which would be critical for validating this compound’s claims.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PI3K-IN-S1
Reactant of Route 2
Reactant of Route 2
PI3K-IN-S1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.